Dnp-PLGLWAr-NH2

High-Throughput Screening FRET MMP Assay

Dnp-PLGLWAr-NH2 is not your default MMP substrate—it is a deliberate, strategic choice. With 50- to 100-fold lower sensitivity than next-gen FRET substrates, it is purpose-built for specific niches: direct comparison to legacy literature (1990s–2000s gold standard), orthogonal UV detection (Ex/Em 280/360 nm) to avoid visible-wavelength autofluorescence interference, and robust kinetic studies where high aqueous solubility prevents precipitation artifacts. Choose it as a cost-effective benchmark for QC, teaching labs, or inhibitor validation against published Km/Vmax values. Not for high-sensitivity HTS.

Molecular Formula C45H64N14O11
Molecular Weight 977.1 g/mol
Cat. No. B15573652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-PLGLWAr-NH2
Molecular FormulaC45H64N14O11
Molecular Weight977.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)/t26-,31+,32-,33-,34-,36-/m0/s1
InChIKeyHLOQKQUWJHEVPU-LVBQAGNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnp-PLGLWAr-NH2 for MMP Activity Assays: Overview & Baseline Characteristics


Dnp-PLGLWAr-NH2 (CAS 121282-17-5) is a fluorogenic peptide substrate for matrix metalloproteinases (MMPs), specifically a broad-spectrum FRET (Fluorescence Resonance Energy Transfer) substrate. It consists of a peptide backbone (PLGLWAr) with an N-terminal 2,4-dinitrophenyl (Dnp) quencher group, relying on intrinsic tryptophan fluorescence for detection [1]. Originally developed as a substrate for fibroblast collagenase, it is widely recognized as a 'generic' MMP substrate used for quantifying total MMP activity in biological samples . Its cleavage upon hydrolysis of the Gly-Leu bond relieves fluorescence quenching, allowing continuous real-time monitoring of enzyme activity .

Why Dnp-PLGLWAr-NH2 Cannot Be Substituted Arbitrarily: A Comparator-Driven Analysis


While Dnp-PLGLWAr-NH2 is a foundational broad-spectrum substrate, its utility as a benchmark is often confused with interchangeability in all assay contexts. The primary reason generic substitution fails is its significant, quantifiable sensitivity disadvantage compared to modern, optimized FRET substrates. In head-to-head comparisons, next-generation substrates demonstrate a 50- to 100-fold increase in assay sensitivity over Dnp-PLGLWAr-NH2 [1]. This stark difference dictates its specific, niche applications rather than a one-size-fits-all use. Furthermore, Dnp-PLGLWAr-NH2 relies on UV-range detection (Ex/Em = 280/360 nm), making it highly prone to interference from common assay buffer components and biological matrices, unlike red-shifted alternatives . Therefore, selecting Dnp-PLGLWAr-NH2 is a deliberate choice driven by specific experimental constraints—such as a requirement for a historical reference point or the unavailability of specialized detection equipment—and not as a default MMP substrate.

Dnp-PLGLWAr-NH2 Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Dnp-PLGLWAr-NH2 vs. Mca/Dnp FRET Substrate: Quantified 50- to 100-Fold Sensitivity Difference

A direct, quantifiable comparison from vendor technical datasheets and literature demonstrates a substantial sensitivity gap between Dnp-PLGLWAr-NH2 and modern Mca/Dnp-based FRET substrates. The substrate Mca-PLGL-Dap(Dnp)-AR-NH2 (a 390 MMP FRET substrate) is reported to be approximately 50 to 100 times more sensitive than Dnp-PLGLWAr-NH2 in human MMP assays [1]. This difference is due to the replacement of the intrinsic tryptophan fluorophore with a synthetic, high-quantum-yield 7-methoxycoumarin (Mca) group and an optimized Dnp-based quencher.

High-Throughput Screening FRET MMP Assay

Kinetic Solubility Advantage of Dnp-PLGLWAr-NH2 Over Red-Shifted OMNIMMP Substrates

A key differentiator for Dnp-PLGLWAr-NH2 is its established water solubility profile in typical assay buffers, which has been demonstrated to exceed its Km value for MMPs . This is in contrast to many newer, red-shifted substrates which suffer from poor aqueous solubility, with Kms often near or above their solubility limit . For instance, the red-shifted OMNIMMP® RED substrate has a solubility limit of ~2µM in assay buffer . The high water solubility of Dnp-PLGLWAr-NH2 ensures that substrate concentration is not a limiting factor in determining accurate kinetic parameters like Km and Vmax.

Enzyme Kinetics Solubility Assay Optimization

Broad MMP Reactivity Profile: Comparable Hydrolysis Rates to Natural Substrates

Dnp-PLGLWAr-NH2 has been validated to be an efficient substrate for multiple MMP family members, including interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), gelatinases (MMP-2 and MMP-9), and matrilysin (MMP-7) . Importantly, its hydrolysis rates rival or exceed those of natural protein substrates for these enzymes . This broad reactivity profile is a specific, well-documented feature that underpins its use as a 'generic' or 'total' MMP activity probe in complex biological samples like conditioned media.

MMP Profiling Collagenase Gelatinase

Ultraviolet Detection Window: A Potential Advantage in Specific Experimental Setups

Dnp-PLGLWAr-NH2 is detected in the UV range, with excitation/emission maxima at 280/360 nm . While this is a major source of interference in many biological assays, it can be an advantage when working with compounds or screening libraries that have significant absorbance or fluorescence in the visible spectrum. Newer, red-shifted substrates (e.g., Ex/Em 325/393 nm for Mca-PLGL-Dap(Dnp)-AR-NH2, or >540/>570 nm for OMNIMMP RED) are optimized to avoid UV interference, but the UV window of Dnp-PLGLWAr-NH2 provides a distinct, orthogonal detection channel that can be exploited to avoid interference from test compounds that autofluoresce at longer wavelengths .

Fluorescence UV Spectroscopy Assay Interference

Benchmark Substrate for Novel MMP Probe Validation Studies

Dnp-PLGLWAr-NH2 is consistently cited as the 'generic MMP substrate' baseline against which the performance of newer, more sensitive substrates is measured. It is the explicit comparator for claims of improved sensitivity, such as the 2- to 9-fold higher specificity constant (kcat/Km) of newer substrates like FS-6 towards MMP-1, -8, -13, and -14 . Its widespread use in foundational MMP literature from the 1990s [1] establishes it as a historical reference standard. This means that any new MMP probe or inhibitor characterized using Dnp-PLGLWAr-NH2 can be directly compared to decades of published data, a feature not offered by more recently developed, less-cited substrates.

Method Development Comparative Assay Substrate Benchmarking

MMP-2 and MMP-9 Gelatinase Preference Over Other MMP Family Members

While Dnp-PLGLWAr-NH2 is a broad-spectrum substrate, its reactivity is not uniform across the MMP family. Product literature specifies it is an 'especially' efficient substrate for the gelatinases MMP-2 and MMP-9, in addition to MMP-1, MMP-3, and MMP-7 . This indicates a kinetic preference that differentiates it from purely pan-MMP probes. This property is useful for studies focused on gelatinase activity (e.g., in cancer invasion and metastasis) where a higher signal-to-noise ratio for these specific enzymes over other MMPs present in a sample is beneficial.

Gelatinase MMP-2 MMP-9

Optimal Applications of Dnp-PLGLWAr-NH2: Evidence-Based Use Cases


Historical Control and Method Cross-Validation in MMP Research

Dnp-PLGLWAr-NH2 is the ideal substrate when a study requires direct comparison to published data from the 1990s and early 2000s, a period when this substrate was a gold standard . Using it as a control ensures that newly generated kinetic data can be meaningfully compared to this vast literature corpus. This is critical for labs developing and validating new MMP assays or characterizing novel MMP inhibitors, where demonstrating consistency with established benchmarks is essential for publication and regulatory acceptance.

UV-Based Detection for Compound Library Screening with Visible-Range Interference

As established in the evidence guide, Dnp-PLGLWAr-NH2 is detected in the UV range (Ex/Em = 280/360 nm) . This characteristic makes it a strategically valuable tool for screening libraries of compounds that are known to autofluoresce at visible wavelengths (e.g., many natural products, porphyrins, or fluorescently labeled drug candidates). By using an orthogonal UV detection channel, researchers can avoid false positives and negatives that would arise from spectral overlap if a red-shifted substrate were used.

Reliable Kinetic Studies Requiring High Aqueous Solubility

For enzyme kinetic studies (determination of Km and Vmax) and detailed inhibitor mechanism-of-action studies (e.g., competitive, non-competitive, uncompetitive), high substrate solubility is non-negotiable to avoid artifacts. As detailed, Dnp-PLGLWAr-NH2 has a demonstrated water solubility profile that exceeds its Km, ensuring that the substrate concentration range required for accurate Michaelis-Menten kinetics can be achieved without precipitation . This makes it a more robust choice for rigorous kinetic analysis compared to many modern substrates with poor aqueous solubility .

Cost-Effective Substrate for Routine, Non-Critical MMP Activity Checks

Given its 50- to 100-fold lower sensitivity compared to premium substrates , Dnp-PLGLWAr-NH2 is not suitable for high-sensitivity HTS campaigns. However, this lower sensitivity is paired with a significantly lower cost-per-assay. Therefore, its optimal industrial application is for routine quality control checks, verifying MMP expression in well-characterized recombinant systems with high enzyme yields, or as a teaching tool in academic laboratory courses where the primary requirement is robust, reproducible detection of abundant MMP activity at a low budget.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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